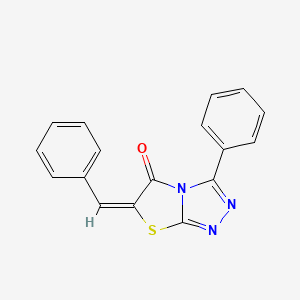
3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a thiazole ring fused with a triazole ring, along with phenyl and phenylmethylene substituents, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and phenylmethylene groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or triazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes. In the context of its anticancer activity, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic cores.
Uniqueness
3-Phenyl-6-(phenylmethylene)thiazolo(2,3-c)-1,2,4-triazol-5(6H)-one stands out due to its unique combination of thiazole and triazole rings, along with the phenyl and phenylmethylene substituents
Properties
CAS No. |
95356-81-3 |
|---|---|
Molecular Formula |
C17H11N3OS |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(6E)-6-benzylidene-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C17H11N3OS/c21-16-14(11-12-7-3-1-4-8-12)22-17-19-18-15(20(16)17)13-9-5-2-6-10-13/h1-11H/b14-11+ |
InChI Key |
BKMODYAJXAISPW-SDNWHVSQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


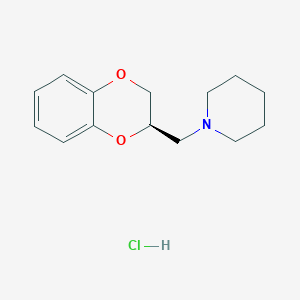
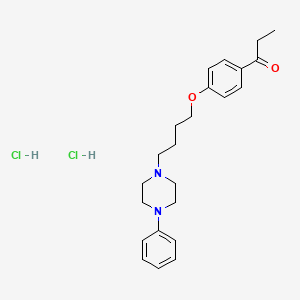

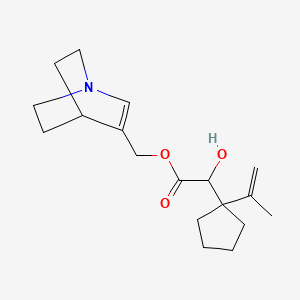
![sodium;3-[(E)-2-acetamidoethenyl]sulfanyl-7-oxo-6-propan-2-yl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15186569.png)



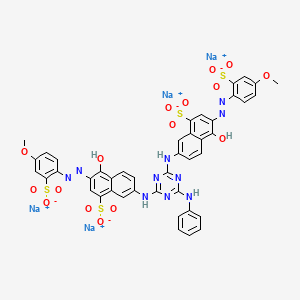
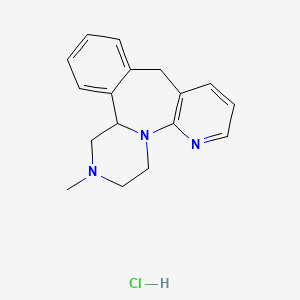
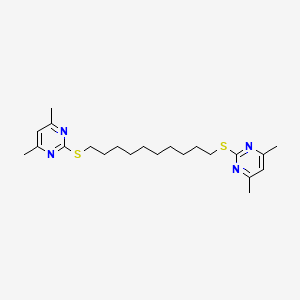
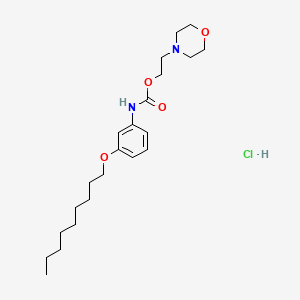
![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylphenol](/img/structure/B15186634.png)

